Cas no 34702-59-5 ((S)-2-Amino-3-(perfluorophenyl)propanoic Acid)
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-3-(perfluorophenyl)propanoic acid
- Pentafluoro-L-phenylalanine
- (2S)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
- L-Pentafluorophe
- L-PENTAFLUOROPHENYLALANINENYLALANINE
- L-Phenylalanine,2,3,4,5,6-pentafluoro-
- Pentafluoro-L-Phe-OH Pentafluoro-L-Phenylalanine
- (2S)-2-amino-3-(pentafluorophenyl)propanoic acid
- (S)-2-Amino-3-(pentafluorophenyl)propanoic acid
- 2,3,4,5,6-Pentafluoro-L-phenylalanine
- L-2,3,4,5,6-Pentafluorophenylalanine
- L-3-(Pentafluorophenyl)alanine
- L-Pentafluorophenylalanine
- VJJ37GCZ42
- L-Phenylalanine,2,3,4,5,6-pentafluoro-, hydrochloride (9CI)
- (2S)-2-azanyl-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid
- D-Pentafluorophenylalanine
- C9H6F5NO2
- AK114907
- Pentafluorophenylalanine, L-
- H-PHE(F5)-OH
- FLUORINATED PHENYLALANINE
- A822352
- SCHEMBL158168
- (2S)-2-Azaniumyl-3-(2,3,4,5,6-pentafluorophenyl)propanoate
- AC-5835
- DS-3939
- D-2,3,4,5,6-Pentafluorophenylalanine
- 34702-59-5
- UNII-VJJ37GCZ42
- AKOS015890220
- L-Phenylalanine, 2,3,4,5,6-pentafluoro-
- CS-0158433
- MFCD01860881
- DTXSID00375801
- P2085
- 138109-65-6
- Q27464395
- (S)-2-Amino-3-(perfluorophenyl)propanoicacid
- C74787
- (S)-2-Amino-3-(perfluorophenyl)propanoic Acid
-
- MDL: MFCD01860881
- Inchi: 1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1
- InChI Key: YYTDJPUFAVPHQA-VKHMYHEASA-N
- SMILES: FC1C(=C(C(=C(C=1C[C@@H](C(=O)O)N)F)F)F)F
Computed Properties
- Exact Mass: 255.03200
- Monoisotopic Mass: 255.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3
- XLogP3: -0.9
Experimental Properties
- Density: 1.609
- Melting Point: 254-257 ºC
- Boiling Point: 286 ºC
- Flash Point: 127 ºC
- Refractive Index: 1.485
- PSA: 40.54000
- LogP: 2.59980
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160678-1G |
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid |
34702-59-5 | 95%(HPLC) | 1g |
¥735.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160678-200MG |
Pentafluoro-L-phenylalanine |
34702-59-5 | >95.0%(HPLC)(T) | 200MG |
¥189.00 | 2021-05-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160678-250mg |
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid |
34702-59-5 | 95%(HPLC) | 250mg |
¥217.90 | 2023-09-01 | |
| Chemenu | CM220397-1g |
(S)-2-Amino-3-(perfluorophenyl)propanoic acid |
34702-59-5 | 95% | 1g |
$121 | 2021-06-09 | |
| Chemenu | CM220397-5g |
(S)-2-Amino-3-(perfluorophenyl)propanoic acid |
34702-59-5 | 95% | 5g |
$333 | 2021-06-09 | |
| Alichem | A019112734-5g |
(S)-2-Amino-3-(perfluorophenyl)propanoic acid |
34702-59-5 | 95% | 5g |
$370.24 | 2023-09-02 | |
| TRC | A620558-2.5mg |
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid |
34702-59-5 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620558-5mg |
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid |
34702-59-5 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A620558-25mg |
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid |
34702-59-5 | 25mg |
$ 80.00 | 2022-06-07 | ||
| Apollo Scientific | PC8360-1g |
L-Pentafluorophenylalanine |
34702-59-5 | 95% | 1g |
£82.00 | 2024-05-23 |
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid Suppliers
(S)-2-Amino-3-(perfluorophenyl)propanoic Acid Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on (S)-2-Amino-3-(perfluorophenyl)propanoic Acid
Recent Advances in the Application of (S)-2-Amino-3-(perfluorophenyl)propanoic Acid (CAS: 34702-59-5) in Chemical Biology and Pharmaceutical Research
The compound (S)-2-Amino-3-(perfluorophenyl)propanoic acid (CAS: 34702-59-5) has garnered significant attention in recent years due to its unique structural and chemical properties, making it a valuable building block in chemical biology and pharmaceutical research. This non-natural amino acid derivative, characterized by its perfluorinated aromatic side chain, exhibits remarkable stability, lipophilicity, and bioorthogonal reactivity, which are highly desirable traits in drug design and development. Recent studies have explored its applications in peptide synthesis, enzyme inhibition, and as a probe for studying protein-protein interactions.
One of the most notable advancements involves the incorporation of (S)-2-Amino-3-(perfluorophenyl)propanoic acid into peptide-based therapeutics. Researchers have demonstrated that this compound can enhance the metabolic stability and bioavailability of peptide drugs, addressing a common challenge in peptide-based therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this amino acid derivative in the design of protease-resistant peptide inhibitors targeting inflammatory pathways. The perfluorophenyl group was found to significantly reduce enzymatic degradation while maintaining high target affinity.
In the realm of chemical biology, (S)-2-Amino-3-(perfluorophenyl)propanoic acid has emerged as a versatile tool for protein labeling and imaging. Its fluorine-rich structure allows for 19F NMR spectroscopy applications, enabling researchers to study protein dynamics and interactions in complex biological systems with minimal background interference. A recent breakthrough published in Nature Chemical Biology showcased its use in developing fluorine-labeled biosensors for real-time monitoring of intracellular signaling events. The study highlighted the compound's superior signal-to-noise ratio compared to traditional fluorescent probes.
From a synthetic chemistry perspective, novel methodologies have been developed for the efficient production and modification of (S)-2-Amino-3-(perfluorophenyl)propanoic acid. A 2024 paper in Organic Letters described an improved asymmetric synthesis route that achieves higher enantiomeric purity and yield, addressing previous challenges in large-scale production. This advancement is particularly significant for pharmaceutical applications where strict control over stereochemistry is crucial for drug efficacy and safety.
The pharmaceutical potential of this compound extends to its role as a privileged scaffold in small molecule drug discovery. Computational and experimental studies have revealed that the perfluorophenyl moiety can engage in unique interactions with biological targets, including fluorine-specific contacts with protein binding pockets. Several research groups are currently exploring derivatives of (S)-2-Amino-3-(perfluorophenyl)propanoic acid as potential therapeutics for neurological disorders, with promising preclinical results in modulating neurotransmitter receptors.
Looking forward, the unique properties of (S)-2-Amino-3-(perfluorophenyl)propanoic acid (CAS: 34702-59-5) position it as a key player in the development of next-generation biopharmaceuticals and chemical tools. Ongoing research is focusing on expanding its applications in targeted drug delivery systems, where its fluorine content could be leveraged for 19F MRI tracking of therapeutic agents. Additionally, its potential in creating stable peptide-based vaccines against emerging pathogens represents an exciting frontier in medicinal chemistry.
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